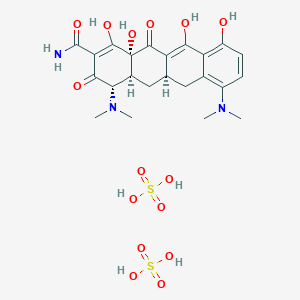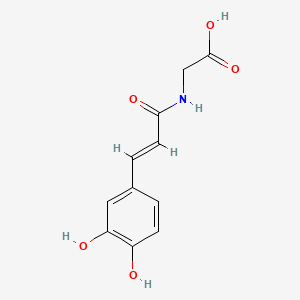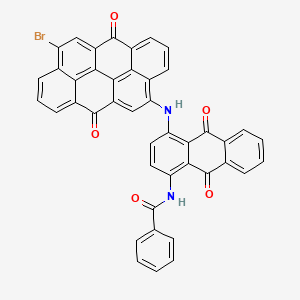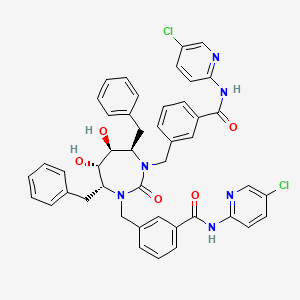
Thiarubrine C, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated from the roots of Rudbeckia hirta (Asteraceae).
準備方法
The total synthesis of Thiarubrine C, (E)- involves several steps. One efficient method starts with 2,4-hexadiyne-1,6-diol. The synthesis involves the use of tert-butyl mercaptan for regio- and stereoselective 1,4-bis-addition to 1,4-disubstituted 1,3-butadiynes. This is followed by oxidation with Dess-Martin periodinane or oxalyl chloride in dimethyl sulfoxide to yield the dialdehyde
化学反応の分析
Thiarubrine C, (E)- undergoes various chemical reactions, including photolysis and oxidation. When exposed to visible light, it forms 2,6-dithiabicyclo[3.1.0]hexene polyyne photointermediates, which are short-lived and unstable. These intermediates can further convert to thiophenes and cyclooctasulfur . The compound also exhibits DNA-cleaving properties in the presence of thiol, oxygen, and trace metal ions, suggesting the generation of hydroxyl radicals .
科学的研究の応用
Thiarubrine C, (E)- has been extensively studied for its nematicidal activity. It is toxic to plant-parasitic nematodes such as Meloidogyne incognita and Pratylenchus penetrans, making it a potential agent for controlling these pests in agriculture . Additionally, its DNA-cleaving properties have garnered interest in the field of medicinal chemistry, particularly for its potential anticancer and antiviral applications .
作用機序
The mechanism of action of Thiarubrine C, (E)- involves the cleavage of disulfide or multisulfide bonds, producing thiol or thiolate. This triggers an activation cascade leading to the generation of highly reactive electrophiles or cytotoxic species that can cause DNA strand scission . The compound’s phototoxicity is also significant, with light exposure enhancing its biological activity .
類似化合物との比較
Thiarubrine C, (E)- is similar to other polyacetylenic 1,2-dithiins such as Thiarubrine A. Thiarubrine C, (E)- has a double bond, whereas Thiarubrine A has a triple bond . Other related compounds include delta-terthienyl, which also exhibits nematicidal activity but differs in its chemical structure and light dependency . The unique combination of phototoxicity and DNA-cleaving properties sets Thiarubrine C, (E)- apart from its analogs.
特性
CAS番号 |
65710-89-6 |
|---|---|
分子式 |
C13H10S2 |
分子量 |
230.4 g/mol |
IUPAC名 |
3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |
InChI |
InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+ |
InChIキー |
VWFQWQAMVFRICV-AATRIKPKSA-N |
異性体SMILES |
CC#CC1=CC=C(SS1)C#C/C=C/C=C |
正規SMILES |
CC#CC1=CC=C(SS1)C#CC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)













